molecular formula C23H26N4O3S B7551694 2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide

2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide

Cat. No. B7551694
M. Wt: 438.5 g/mol
InChI Key: CCNSFKMYTJYLSV-UHFFFAOYSA-N
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Description

2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide is a compound that has drawn attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation. It also inhibits the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide are diverse and depend on the specific application. In cancer cells, the compound induces apoptosis and cell cycle arrest, leading to a decrease in cell proliferation. In neurodegenerative diseases, it has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide in lab experiments include its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for research on 2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide. These include further studies on its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing more effective synthesis methods and exploring the use of this compound in combination with other drugs to enhance its efficacy.

Synthesis Methods

The synthesis method of 2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide involves the reaction of 2-(2-oxoethylthio)benzoic acid with 1-(2-morpholin-4-ylethyl)-1H-indole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields a white solid, which is purified by column chromatography to obtain the final product.

Scientific Research Applications

2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it has been found to have neuroprotective effects.

properties

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c24-22(28)16-31-21-4-2-1-3-19(21)23(29)25-18-5-6-20-17(15-18)7-8-27(20)10-9-26-11-13-30-14-12-26/h1-8,15H,9-14,16H2,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNSFKMYTJYLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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